5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 107518-46-7
Cat. No.: VC11462712
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107518-46-7 |
|---|---|
| Molecular Formula | C13H12N4 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C13H12N4/c1-9-8-10(2)17-13(14-9)15-12(16-17)11-6-4-3-5-7-11/h3-8H,1-2H3 |
| Standard InChI Key | VTJALUNHFVAURK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C |
Introduction
5,7-Dimethyl-2-phenyl triazolo[1,5-a]pyrimidine is a heterocyclic organic compound that combines a triazole and pyrimidine ring system. This compound is of interest due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. Despite limited literature on this specific compound, its structure and properties can be inferred from related compounds and general principles of heterocyclic chemistry.
Structural Information
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Molecular Formula: CHN
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SMILES: CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C
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InChI: InChI=1S/C13H12N4/c1-9-8-10(2)17-13(14-9)15-12(16-17)11-6-4-3-5-7-11/h3-8H,1-2H3
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InChIKey: VTJALUNHFVAURK-UHFFFAOYSA-N
Predicted Collision Cross Section (CCS)
The predicted collision cross section (CCS) values for related ions of this compound are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 225.11348 | 149.4 |
| [M+Na]+ | 247.09542 | 166.6 |
| [M+NH4]+ | 242.14002 | 157.8 |
| [M+K]+ | 263.06936 | 160.3 |
| [M-H]- | 223.09892 | 152.7 |
| [M+Na-2H]- | 245.08087 | 159.2 |
| [M]+ | 224.10565 | 152.9 |
| [M]- | 224.10675 | 152.9 |
These values are indicative of the compound's size and shape in the gas phase, which can be useful in mass spectrometry analyses.
Synthesis and Applications
The synthesis of 5,7-dimethyl-2-phenyl triazolo[1,5-a]pyrimidine typically involves condensation reactions between appropriate precursors, such as triazoles and pyrimidine derivatives. While specific applications are not documented, compounds with similar structures have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Related Compounds
Other compounds in the triazolo[1,5-a]pyrimidine class have been studied for their biological activities. For example, 5,7-dimethyl-2-(methylsulfanyl) triazolo[1,5-a]pyrimidine has been characterized for its structure and properties, providing insights into the general behavior of this class of compounds .
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